![molecular formula C8H8ClN3 B1374086 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1344054-57-4](/img/structure/B1374086.png)
2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
“2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” is a type of organochlorine compound . It is a pyridine derivative, which is a class of compounds that are widely used in pharmaceuticals and chemical reagents for organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves electrochemical methods . These methods can contribute to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using electrochemistry . This field of study can provide insights into the reduction-oxidation mechanisms of hydrogenated pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molar mass can be calculated based on its molecular formula, and its appearance and melting point can be determined experimentally .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical synthesis of derivatives related to 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a significant area of research. For instance, studies have focused on synthesizing derivatives with potential antituberculotic activity, like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its variants (Bukowski & Janowiec, 1996). Another study examined the vibrational spectra and molecular structure of imidazo[4,5-b]pyridine derivatives, which is crucial in understanding their chemical properties and potential applications (Lorenc et al., 2008).
Industrial-Scale Production for Medicinal Use
The compound has applications in the industrial-scale production of intermediates for potent angiotensin II receptor antagonists, which are crucial in developing blood pressure medications (Stucky, Roduit, & Schmidt, 1997). This highlights its role in the pharmaceutical industry, especially in synthesizing drugs for cardiovascular diseases.
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Studies show that certain derivatives can act as effective corrosion inhibitors, which has implications in industrial applications to protect metals from corrosive environments (Saady et al., 2021).
Mécanisme D'action
Target of Action
It’s known that imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that chloromethylpyridines, including this compound, are alkylating agents . Alkylating agents can form covalent bonds with biological macromolecules, such as DNA, RNA, and proteins, which can interfere with their normal functions .
Biochemical Pathways
It’s known that imidazo[4,5-b]pyridine derivatives can interact with various biological pathways, depending on their specific chemical structure and the biological context .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
It’s known that alkylating agents, such as chloromethylpyridines, can cause a variety of cellular effects, including dna damage, cell cycle arrest, and cell death .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the stability and activity of a compound .
Safety and Hazards
Orientations Futures
The future research directions for “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” could involve its potential applications in the synthesis of new pharmaceutical compounds and chemical reagents. Additionally, further studies could explore its mechanism of action and potential uses as a precursor to pyridine-containing ligands .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group of the compound and nucleophilic sites on the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the chloromethyl group can form covalent bonds with cysteine residues in proteins, resulting in the inhibition of enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. It can also interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXPKBJZDJBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



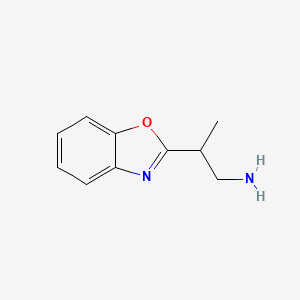
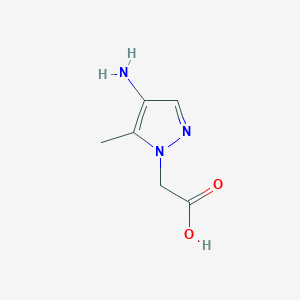
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
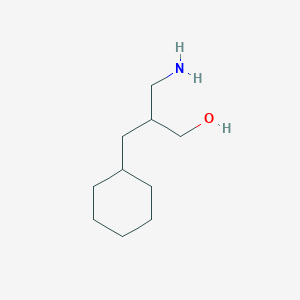

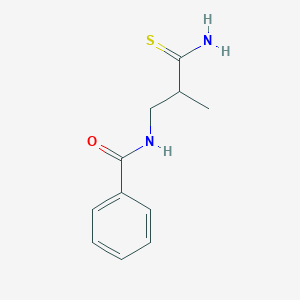


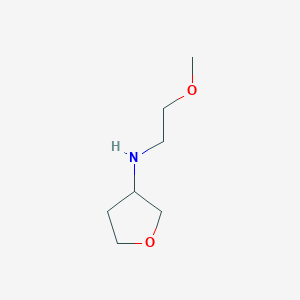
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
